molecular formula C12H19BrOSi B129674 (3-Bromophenoxy)(tert-butyl)dimethylsilane CAS No. 65423-56-5

(3-Bromophenoxy)(tert-butyl)dimethylsilane

Cat. No. B129674
Key on ui cas rn: 65423-56-5
M. Wt: 287.27 g/mol
InChI Key: BFRHMVJJJGUHDI-UHFFFAOYSA-N
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Patent
US05552404

Procedure details

A mixture of 1400 g (8.1 mol) of 3-bromophenol, 1218 g (8.1 mol) of tertbutylchlorodimethylsilane and 1376 g (20.2 mol) of imidazole in 1600 mL of N,N-dimethylformamide was stirred at room temperature under nitrogen for 18 hours. The reaction mixture was poured into pH 8 aqueous buffer solution and extracted with diethyl ether. The ether extracts were washed with water and brine, dried over sodium sulfate, and the solvent was evaporated under vacuum to give 2314 g of crude 3-bromophenyl tert-butyldimethylsilyl ether as an orange oil. NMR (CDCl3, 200 MHz) δ:0.2 (s, 6H); 0.95 (s, 9H); 6.8 (m, 1H); 7.0-7.1 (m, 3H).
Quantity
1400 g
Type
reactant
Reaction Step One
Quantity
1218 g
Type
reactant
Reaction Step One
Quantity
1376 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous buffer solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9]([Si:13](Cl)([CH3:15])[CH3:14])([CH3:12])([CH3:11])[CH3:10].N1C=CN=C1>CN(C)C=O>[Si:13]([O:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
1400 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
1218 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Name
Quantity
1376 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1600 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
aqueous buffer solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under nitrogen for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The ether extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2314 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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